3'-hydroxy-2-methyl-1'-(naphthalen-1-ylmethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
3’-hydroxy-2-methyl-1’-(naphthalen-1-ylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes both indole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-hydroxy-2-methyl-1’-(naphthalen-1-ylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a naphthalene derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-hydroxy-2-methyl-1’-(naphthalen-1-ylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl and naphthalene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3’-hydroxy-2-methyl-1’-(naphthalen-1-ylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic properties
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can contribute to the design of advanced materials for electronics, photonics, and other applications.
Mechanism of Action
The mechanism of action of 3’-hydroxy-2-methyl-1’-(naphthalen-1-ylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biindole derivatives and naphthalene-containing molecules. Examples include:
- 2-methyl-1’-(naphthalen-1-ylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
- 3’-hydroxy-2-methyl-1’-(phenylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
Uniqueness
What sets 3’-hydroxy-2-methyl-1’-(naphthalen-1-ylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one apart is its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H22N2O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-(naphthalen-1-ylmethyl)indol-2-one |
InChI |
InChI=1S/C28H22N2O2/c1-18-26(22-13-4-6-15-24(22)29-18)28(32)23-14-5-7-16-25(23)30(27(28)31)17-20-11-8-10-19-9-2-3-12-21(19)20/h2-16,29,32H,17H2,1H3 |
InChI Key |
FQOKXFXIYVJSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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